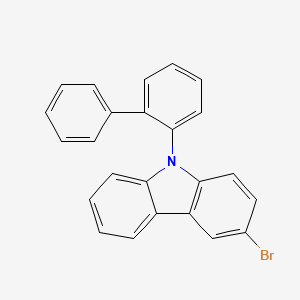![molecular formula C11H12ClNO3 B2488278 4-[(2-Chlorobenzyl)amino]-4-oxobutanoic acid CAS No. 904785-49-5](/img/structure/B2488278.png)
4-[(2-Chlorobenzyl)amino]-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds provides insight into methodologies that may be applicable to 4-[(2-Chlorobenzyl)amino]-4-oxobutanoic acid. For instance, ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate was synthesized via Knoevenagel condensation, hinting at possible synthetic routes involving halogenated benzyl compounds and activated ketones or esters (Kumar et al., 2016).
Molecular Structure Analysis
Molecular structure analyses of similar compounds have been conducted using techniques such as FT-IR, NMR, and X-ray diffraction, providing detailed insights into molecular vibrations, electronic structures, and geometrical parameters. For example, FT-IR and NMR studies on 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid shed light on its molecular stability and charge transfer mechanisms, potentially relevant to the structure of 4-[(2-Chlorobenzyl)amino]-4-oxobutanoic acid (Raju et al., 2015).
Chemical Reactions and Properties
The chemical behavior of 4-[(2-Chlorobenzyl)amino]-4-oxobutanoic acid can be inferred from studies on related compounds, which undergo various reactions such as condensation, hydrolysis, and cross-coupling. For instance, the synthesis of a new surfactant through a novel copper-catalyzed cross-coupling reaction highlights potential reactivity paths for chlorobenzyl-containing compounds (Chen et al., 2013).
Physical Properties Analysis
The physical properties of similar compounds have been extensively studied, including their crystalline structures, thermal stability, and solubility. These studies offer a foundation for understanding the physical characteristics of 4-[(2-Chlorobenzyl)amino]-4-oxobutanoic acid, such as its potential for forming stable crystalline structures and its thermal behavior (Nayak et al., 2014).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, can be deduced from the structural and electronic analyses of related compounds. For example, the analysis of 4-[(4-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid using DFT calculations and spectroscopic techniques provides insights into its reactive properties and interaction sites, which could be analogous to those of 4-[(2-Chlorobenzyl)amino]-4-oxobutanoic acid (Mary et al., 2017).
Scientific Research Applications
Molecular Docking and Spectroscopic Studies
4-[(2-Chlorobenzyl)amino]-4-oxobutanoic acid derivatives have been studied for their molecular docking, vibrational, structural, electronic, and optical properties. Vanasundari et al. (2018) investigated butanoic acid derivatives using experimental spectroscopy and theoretical calculations. Their study suggests these compounds may inhibit Placenta growth factor (PIGF-1) and possess good biological activities, which could be significant for pharmacological importance (Vanasundari et al., 2018).
Optical Properties and Reactivity Analysis
Raju et al. (2015) synthesized a derivative of 4-[(2-Chlorobenzyl)amino]-4-oxobutanoic acid and analyzed its vibrational wavenumbers, hyperpolarizability, and molecular electrostatic potential. Their research provides insight into the charge transfer within the molecule and its stability arising from hyper-conjugative interactions (Raju et al., 2015).
Synthesis and Biological Activity
Kumar et al. (2016) focused on synthesizing a related compound and evaluated its antimicrobial and antioxidant properties. Their findings highlight the potential medical applications of such compounds in treating microbial infections and oxidative stress (Kumar et al., 2016).
Potential Anti-Diabetic Agent
Khurana et al. (2018) studied a succinamic acid derivative, which is structurally similar to 4-[(2-Chlorobenzyl)amino]-4-oxobutanoic acid, for its effects on type-2 diabetes mellitus in experimental rats. Their findings suggest that this derivative could play a significant role in managing type-2 diabetes (Khurana et al., 2018).
properties
IUPAC Name |
4-[(2-chlorophenyl)methylamino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3/c12-9-4-2-1-3-8(9)7-13-10(14)5-6-11(15)16/h1-4H,5-7H2,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZLYKZUNHUYCRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CCC(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Chlorobenzyl)amino]-4-oxobutanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

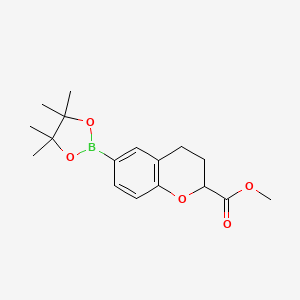
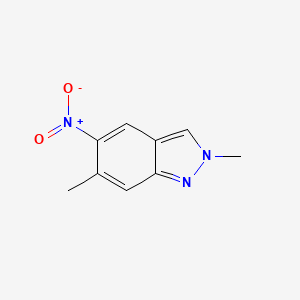
![Ethyl 3-(3-fluorophenyl)-5-(furan-2-carboxamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2488199.png)
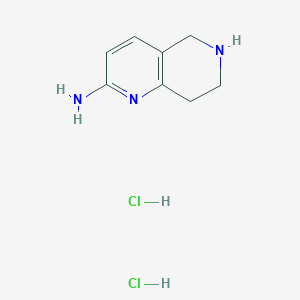

![2-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)propan-1-amine](/img/structure/B2488205.png)
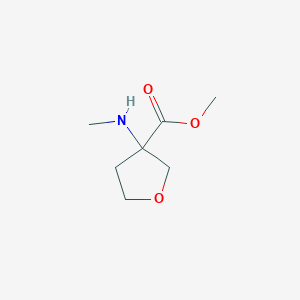

![(E)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2488210.png)
![Benzo[d]thiazol-6-yl(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2488211.png)


